2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione is a complex organic compound that features a benzotriazole moiety, a phenylpiperazine group, and a naphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of Benzotriazole Derivative: Starting with benzotriazole, a suitable halogenated derivative can be prepared through halogenation reactions.
Naphthalene-1,4-dione Derivative: The naphthalene-1,4-dione core can be synthesized through oxidation reactions of naphthalene derivatives.
Coupling Reactions: The benzotriazole derivative can be coupled with the naphthalene-1,4-dione derivative using appropriate coupling agents and conditions.
Introduction of Phenylpiperazine Group: The phenylpiperazine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzotriazol-1-yl)-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione
- 2-(Benzotriazol-1-yl)-3-(4-ethylpiperazin-1-yl)naphthalene-1,4-dione
Uniqueness
Compared to similar compounds, 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione may exhibit unique properties due to the presence of the phenyl group in the piperazine moiety. This could influence its chemical reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2/c32-25-19-10-4-5-11-20(19)26(33)24(31-22-13-7-6-12-21(22)27-28-31)23(25)30-16-14-29(15-17-30)18-8-2-1-3-9-18/h1-13H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBQFJVUIVFOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)N5C6=CC=CC=C6N=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.